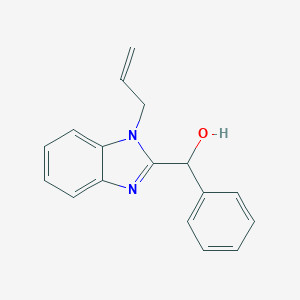
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol, also known as ABPM, is a chemical compound that has been the focus of several scientific studies due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied as a potential catalyst for various chemical reactions.
Wirkmechanismus
The mechanism of action of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can inhibit the proliferation of cancer cells and the production of inflammatory mediators. In vivo studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that it can be synthesized in high yields with high purity, making it a useful building block for the synthesis of novel materials and compounds. Another advantage is that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have potential therapeutic applications in several diseases. However, one limitation of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for research on (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further studies are needed to evaluate the safety and efficacy of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol in vivo and in clinical trials.
Synthesemethoden
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can be synthesized through a multistep process involving the reaction of 2-phenyl-1H-benzo[d]imidazole with allyl bromide and subsequent reduction with sodium borohydride. This method has been optimized to produce high yields of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol with high purity.
Eigenschaften
CAS-Nummer |
5660-43-5 |
|---|---|
Produktname |
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol |
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
InChI-Schlüssel |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Löslichkeit |
24.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



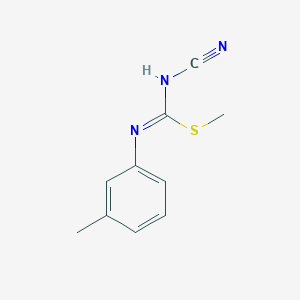
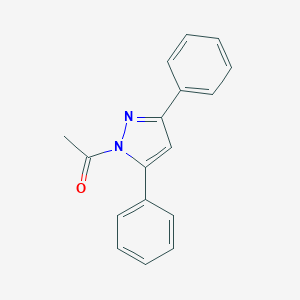
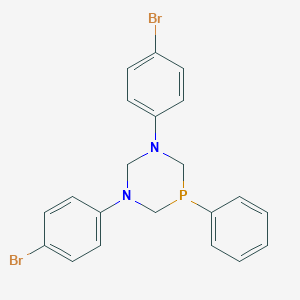
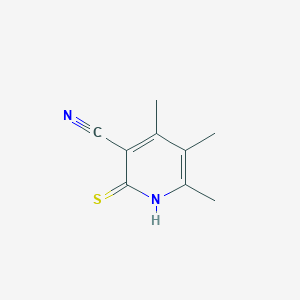
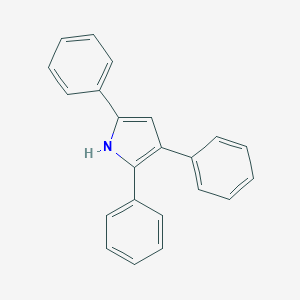
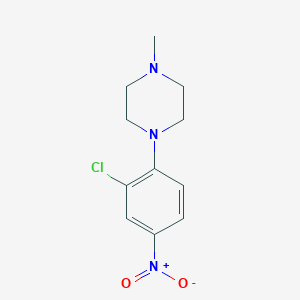
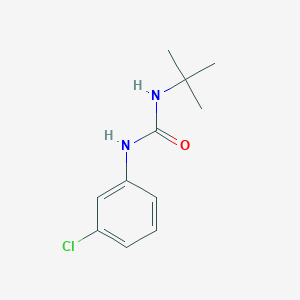
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
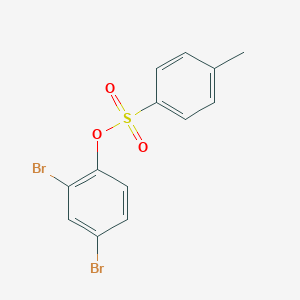
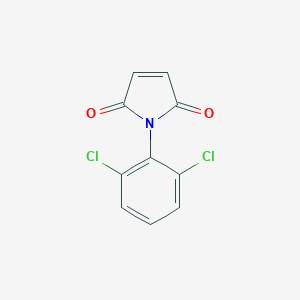
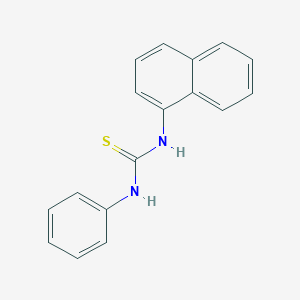
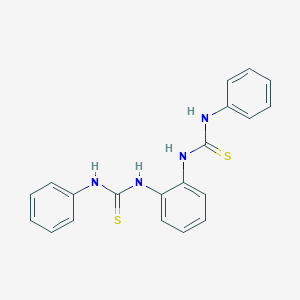
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)